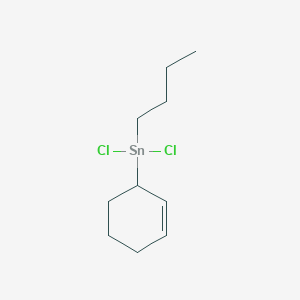
glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amino acids. It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl group and a 1-methylethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with 2-chloroethanol and isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in a suitable solvent, such as water or ethanol.
- 2-chloroethanol is added to the solution, followed by the addition of isopropylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated compounds and alkylated derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and metabolic conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Glycine: The parent compound, which lacks the 2-hydroxyethyl and 1-methylethyl substitutions.
N-(2-hydroxyethyl)glycine: A derivative with only the 2-hydroxyethyl substitution.
N-(1-methylethyl)glycine: A derivative with only the 1-methylethyl substitution.
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is unique due to the presence of both the 2-hydroxyethyl and 1-methylethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups enhances its reactivity and potential for diverse chemical transformations.
Propiedades
| 113580-14-6 | |
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2)8(3-4-9)5-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
BTLNCQWPNAIRBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)


![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)


![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)
